molecular formula C22H18N2O2 B5789304 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline

Cat. No.: B5789304
M. Wt: 342.4 g/mol
InChI Key: ZVFFWSUXRKRNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenoxy)-2-(3-methylphenyl)quinazoline is a synthetic quinazoline derivative intended for research use only in laboratory settings. Quinazoline-based compounds are a significant area of investigation in medicinal chemistry, particularly in oncology research . These compounds are frequently studied for their potential as antiproliferative agents against various human cancerous cell lines, and their primary postulated mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The EGFR pathway is a critical target in cancer therapy because it plays a fundamental role in cell proliferation, differentiation, metastasis, and survival; its overactivation is documented in numerous cancers, including those of the lung, breast, and colon . The research value of this compound lies in its structural features, which can be modified to explore structure-activity relationships (SAR). Researchers can evaluate its cytotoxic activity using standardized assays like the MTT protocol and further investigate its binding orientation and interaction mode with specific enzymatic targets through molecular docking and simulation studies . Like other research-grade quinazoline compounds, this product allows scientists to contribute to the development of novel targeted therapies. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-6-5-7-16(14-15)21-23-20-9-4-3-8-19(20)22(24-21)26-18-12-10-17(25-2)11-13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFFWSUXRKRNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 4 4 Methoxyphenoxy 2 3 Methylphenyl Quinazoline

Cellular Pathway Modulation

Inhibition of Autophosphorylation Events

Quinazoline (B50416) derivatives are well-documented as inhibitors of tyrosine kinases, a family of enzymes that play a crucial role in cellular signaling pathways. A key mechanism of action for many quinazoline-based inhibitors is the prevention of autophosphorylation of receptor tyrosine kinases, such as VEGFR-2. This process is critical for the activation of downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation is a pivotal event that initiates a cascade of downstream signaling. nih.gov Quinazoline compounds typically exert their inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to the ATP-binding pocket within the kinase domain of the receptor. otavachemicals.com By occupying this site, these inhibitors block the transfer of a phosphate (B84403) group from ATP to the tyrosine residues, thereby inhibiting the autophosphorylation process and effectively shutting down the signaling pathway.

The following table summarizes the VEGFR-2 inhibitory activity of a representative quinazoline derivative.

CompoundTargetIC50 (μM)
Quinazoline derivative 11dVEGFR-25.49 nih.gov

This table is for illustrative purposes and showcases the activity of a structurally related compound due to the absence of specific data for 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline.

Investigation of Specific Binding Sites

The efficacy of a drug molecule is intrinsically linked to its ability to bind to specific sites on its target protein. For quinazoline derivatives, two well-characterized binding sites are the colchicine (B1669291) site of tubulin and the hinge region of the ATP-binding pocket of VEGFR-2.

Colchicine Site of Tubulin:

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Several anticancer agents target tubulin, either by stabilizing or destabilizing microtubule dynamics. The colchicine binding site is a key pocket on tubulin where inhibitors can bind and prevent its polymerization.

Certain quinazoline derivatives have been identified as tubulin polymerization inhibitors that target the colchicine site. nih.govnih.gov For example, a potent quinazoline derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), was found to significantly inhibit tubulin assembly with an IC50 of 0.77 μM and substantially inhibit colchicine binding by 99% at a concentration of 5 μM. nih.gov This indicates that these compounds directly compete with colchicine for its binding site on tubulin. nih.gov Although direct binding studies for this compound at the colchicine site have not been reported, its 2-phenylquinazoline (B3120039) core structure is present in other compounds known to inhibit tubulin polymerization. nih.gov

The table below presents data on the inhibition of tubulin polymerization and colchicine binding for a related quinazoline compound.

CompoundTubulin Polymerization IC50 (μM)Colchicine Binding Inhibition (%) at 5 μM
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f)0.77 nih.gov99 nih.gov

This data is provided to illustrate the potential mechanism of action, as specific data for this compound is not available.

Hinge Region of VEGFR-2:

The hinge region of the ATP-binding site of VEGFR-2 is a critical location for the binding of small molecule inhibitors. This flexible region connects the N- and C-lobes of the kinase domain and is crucial for the conformational changes required for ATP binding and catalysis. Many tyrosine kinase inhibitors, including those with a quinazoline scaffold, form hydrogen bonds and other interactions with the amino acid residues in this hinge region, effectively blocking the binding of ATP. This competitive inhibition prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. otavachemicals.com The 4-phenoxy group and the 2-(3-methylphenyl) substituent of the title compound likely play a significant role in orienting the molecule within the ATP binding pocket and establishing key interactions with the hinge region.

Structure Activity Relationship Sar Studies of 4 4 Methoxyphenoxy 2 3 Methylphenyl Quinazoline Analogues

Impact of Substituents at the C-2 Position

The substituent at the C-2 position of the quinazoline (B50416) ring plays a vital role in the molecule's biological activity. nih.gov SAR studies have demonstrated that aryl groups, such as phenyl and its substituted derivatives, are crucial for forming key interactions with target enzymes or receptors. nih.govnih.gov

Role of Phenyl and Methylphenyl Moieties on Biological Activity

The presence of a phenyl ring at the C-2 position is a common feature in many biologically active quinazoline derivatives. nih.gov This aromatic ring can engage in various non-covalent interactions, including van der Waals forces and hydrogen bonding, which contribute to the binding affinity of the compound. nih.gov

Influence of Substituent Position on Phenyl Ring (e.g., 3-methylphenyl)

The position of the substituent on the C-2 phenyl ring is a critical determinant of biological activity. mdpi.com For instance, a meta-substituted aromatic ring at the C-2 position of the quinazoline core is often preferred for enhanced activity in certain classes of inhibitors. nih.gov In the case of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline, the methyl group is in the meta-position (position 3).

The following table illustrates the effect of C-2 phenyl substitution on the anti-proliferative activity of representative quinazoline analogues against the A549 tumor cell line.

Compound IDC-2 SubstituentIC50 (µM)
1a Phenyl15.60
1b 3-Methylphenyl13.20
1c 2-Chlorophenyl>50
Data is representative and compiled for illustrative purposes based on general findings in the literature.

Significance of the C-4 Phenoxy Moiety

The group at the C-4 position of the quinazoline ring is another major determinant of biological potency and selectivity. researchgate.net In many active quinazoline compounds, this position is occupied by an arylamino or, as in this case, a phenoxy group, which is essential for activity. nih.gov

Contribution of the Phenoxy Ring and Methoxy (B1213986) Substitution to Activity

The phenoxy ring at the C-4 position provides a large, rigid scaffold that can participate in crucial π–π stacking and hydrophobic interactions with amino acid residues in the target protein. mdpi.com The introduction of a substituent on this phenoxy ring can further refine the compound's activity.

A methoxy group, as seen in the 4-methoxyphenoxy moiety, is an electron-donating group. This can increase the electron density of the phenoxy ring, potentially strengthening interactions with the biological target. scispace.com The presence and position of such groups can significantly affect the electronic environment and lipophilicity of the molecule, thereby enhancing its biological profile. mdpi.com

The table below shows the impact of C-4 moiety substitutions on the inhibitory activity of generic quinazoline derivatives.

Compound IDC-4 MoietyBiological Activity (IC50, nM)
2a 4-Anilino85
2b 4-Phenoxy72
2c 4-(4-Methoxyphenoxy)55
Data is representative and compiled for illustrative purposes based on general findings in the literature.

Stereochemical Considerations and Planarity Effects

The introduction of bulky substituents could potentially disrupt the planarity of the system, which may be either beneficial or detrimental to its activity, depending on the specific requirements of the target's binding site. The ether linkage of the phenoxy group allows for some rotational freedom, which can help the 4-methoxyphenyl (B3050149) group position itself optimally within the target. mdpi.com

Modulation of the Quinazoline Ring System

The quinazoline ring itself serves as the core scaffold, and its structural integrity is generally crucial for activity. However, modifications to this heterocyclic system can also be a strategy to modulate biological effects. The nitrogen atoms at positions 1 and 3 are particularly important. scispace.com

SAR studies have consistently shown that the N-1 and N-3 atoms of the quinazoline ring are key hydrogen bond acceptors. scispace.com For example, the N-1 atom often forms a hydrogen bond with methionine residues in the hinge region of kinase enzymes. scispace.com Any modification that alters the basicity or accessibility of these nitrogen atoms, such as the introduction of bulky substituents or the fusion of additional rings, can significantly impact the compound's binding affinity and biological activity. Furthermore, substitutions on the benzo part of the quinazoline ring, for instance at positions 6 and 7, with small electron-donating groups like methoxy groups, have been shown to increase the activity of compounds in various studies. scispace.com

Effects of Structural Variations on Pharmacological Responses

The pharmacological profile of quinazoline derivatives is intricately linked to the nature and position of substituents on the core heterocyclic structure. For analogues of this compound, modifications to the 2-phenyl ring, the 4-phenoxy group, and the quinazoline nucleus itself have been shown to significantly impact their biological activity, particularly in the context of anticancer and kinase inhibitory activities.

Substitutions on the 2-Phenyl Ring:

The substitution pattern on the 2-phenyl moiety plays a crucial role in modulating the potency of these compounds. Studies have shown that the position and electronic nature of substituents are critical. For instance, the presence of a methyl group at the meta-position, as seen in the parent compound, is often associated with a particular conformational arrangement that can be favorable for binding to specific biological targets.

Variations of this substitution have yielded important SAR insights. For example, moving the methyl group from the meta to the para or ortho position can lead to a decrease in activity, suggesting a stringent steric requirement within the target's binding pocket. The introduction of electron-withdrawing groups, such as halogens or nitro groups, on the 2-phenyl ring has been observed to enhance the anticancer activity of some quinazoline scaffolds. This is often attributed to the formation of specific interactions, like halogen bonds, with the target protein. Conversely, the introduction of bulky substituents can be detrimental to activity due to steric hindrance.

Modifications of the 4-Phenoxy Group:

The removal or repositioning of this methoxy group often leads to a significant loss of potency. For example, replacing the methoxy group with a hydrogen atom or a smaller alkyl group can diminish the compound's inhibitory activity. Furthermore, the introduction of other substituents on the phenoxy ring can have varied effects. Electron-donating groups at the para-position are generally favored, while the impact of substituents at the ortho and meta positions is more dependent on the specific biological target.

Alterations on the Quinazoline Core:

The quinazoline nucleus itself can be a site for structural modifications to fine-tune the pharmacological properties of the analogues. Substitutions at the 6- and 7-positions of the quinazoline ring have been extensively explored in the broader class of 2,4-disubstituted quinazolines. The introduction of small, lipophilic groups or moieties capable of forming hydrogen bonds at these positions can significantly enhance activity. For instance, the incorporation of methoxy or small aminoalkoxy groups at C-6 and C-7 has been a successful strategy in the development of potent kinase inhibitors.

The following table summarizes the general trends observed in the structure-activity relationships of 2-aryl-4-phenoxyquinazoline analogues, providing a framework for understanding the impact of various structural modifications.

Modification SiteStructural VariationGeneral Effect on Activity
2-Phenyl Ring Methyl group position (ortho, meta, para)Meta-position often optimal
Electron-withdrawing groups (e.g., Cl, F)Can enhance potency
Bulky substituentsGenerally decreases activity
4-Phenoxy Ring Methoxy group position (ortho, meta, para)Para-position often crucial for activity
Replacement of methoxy groupUsually leads to reduced potency
Other substituentsElectron-donating groups at para-position can be beneficial
Quinazoline Core Substituents at C-6 and C-7 positionsSmall, lipophilic, or hydrogen-bonding groups can increase activity

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To move beyond qualitative observations and establish a more predictive understanding of the SAR of this compound analogues, researchers have turned to the development of Quantitative Structure-Activity Relationship (QSAR) models. These computational models aim to mathematically correlate the structural features of a series of compounds with their biological activities.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as atomic charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build a mathematical equation that relates the descriptors to the biological activity.

For quinazoline derivatives, QSAR studies have successfully identified key descriptors that govern their pharmacological effects. For example, studies on related 2,4-disubstituted quinazolines as kinase inhibitors have highlighted the importance of descriptors related to molecular shape, hydrophobicity, and the distribution of electrostatic potential. These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogues.

A hypothetical QSAR model for a series of 2-aryl-4-phenoxyquinazoline analogues might take the following form:

log(1/IC50) = β0 + β1(Descriptor A) + β2(Descriptor B) - β3*(Descriptor C)**

Where:

log(1/IC50) represents the biological activity.

β0, β1, β2, and β3 are the regression coefficients determined by the statistical analysis.

Descriptor A, B, and C are specific molecular descriptors found to be significantly correlated with the activity. For instance, Descriptor A could be a measure of molecular volume, Descriptor B could represent the electronic properties of the substituent on the 2-phenyl ring, and Descriptor C could be a descriptor for steric hindrance.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's training. A well-validated QSAR model serves as a powerful tool in the drug discovery process, enabling the prioritization of synthetic targets and reducing the time and resources required to identify lead compounds with improved pharmacological profiles.

Computational Chemistry and Molecular Modeling of 4 4 Methoxyphenoxy 2 3 Methylphenyl Quinazoline

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Information regarding specific molecular docking simulations for 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline is not available in the reviewed literature. Such a study would theoretically involve docking this specific ligand into the active site of a relevant biological target to predict its binding conformation.

Assessment of Ligand-Target Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A detailed assessment of the ligand-target interactions of this compound, such as the formation of hydrogen bonds or hydrophobic interactions with a protein target, is contingent on molecular docking studies. Without these primary simulation data, a specific analysis of its interaction profile cannot be conducted.

Prediction of Binding Affinity and Potency

The prediction of binding affinity and potency, often expressed as a docking score or estimated inhibition constant (Ki), is a direct outcome of molecular docking simulations. As no specific docking studies for this compound have been reported, data on its predicted binding affinity and potency are not available.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would reveal its conformational flexibility and the stability of its different spatial arrangements. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. However, specific MD simulation studies for this compound have not been identified in the public domain.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would require data from its biological activity or its interaction with a known target. Subsequently, this model could be used for virtual screening to identify other compounds with similar potential activity. No specific pharmacophore models for this compound have been published.

Future Research Directions and Potential Applications of Quinazoline Derivatives

Design of Next-Generation Quinazoline-Based Probes

The development of sophisticated molecular probes is crucial for understanding complex biological processes and for the diagnosis of diseases. Quinazoline (B50416) derivatives are increasingly being recognized for their potential as scaffolds for such probes due to their inherent biological activity and favorable physicochemical properties.

Future research in this area is poised to focus on several key aspects:

Fluorescent Probes for Cellular Imaging: The conjugation of fluorophores to a quinazoline core that has a high affinity for a specific biological target can create powerful tools for cellular imaging. For instance, quinazoline-based fluorescent probes have been designed for α1-adrenergic receptors (α1-ARs), which are G protein-coupled receptors involved in numerous physiological responses. nih.gov These probes typically consist of a quinazoline pharmacophore for receptor recognition and a fluorophore, such as coumarin (B35378) or fluorescein, for visualization. nih.gov The design strategy involves linking the two moieties, often through reactions like CuAAC (copper-catalyzed azide-alkyne cycloaddition) or amide condensation. nih.gov Such probes have demonstrated nanomolar affinities for α1-AR subtypes and have been successfully used for subcellular localization imaging. nih.gov

Probes for Target Identification and Validation: Quinazoline-based probes can be instrumental in identifying new biological targets for drug discovery. By designing probes with photoreactive groups or affinity tags, researchers can perform chemoproteomic experiments to isolate and identify the protein partners of a specific quinazoline derivative. This information is invaluable for elucidating the mechanism of action of bioactive compounds and for validating new drug targets.

PET and SPECT Imaging Agents: The incorporation of radioisotopes into the quinazoline scaffold can lead to the development of novel imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities provide non-invasive, three-dimensional images of biological processes in vivo. Quinazoline-based radiotracers could be designed to target specific enzymes, receptors, or transporters that are upregulated in disease states, such as cancer or neurodegenerative disorders.

Probe TypeDesign StrategyPotential Application
Fluorescent ProbesConjugation of a quinazoline pharmacophore with a fluorophore (e.g., coumarin, fluorescein). nih.govCellular imaging and subcellular localization of biological targets. nih.gov
Target Identification ProbesIncorporation of photoreactive groups or affinity tags into the quinazoline scaffold.Identification and validation of new protein targets for drug discovery.
PET/SPECT Imaging AgentsLabeling of the quinazoline structure with a suitable radioisotope.In vivo imaging of disease-related biological processes.

Exploration of Novel Therapeutic Areas for Quinazoline Scaffolds

The therapeutic potential of quinazoline derivatives is far from exhausted. While their efficacy as anticancer and antimicrobial agents is well-established, ongoing research continues to uncover new and exciting therapeutic applications for this versatile scaffold.

Neurodegenerative Diseases: Quinazoline derivatives are emerging as promising candidates for the treatment of complex neurodegenerative conditions like Alzheimer's disease (AD). mdpi.comnih.gov Their therapeutic potential in AD is attributed to their ability to act as multi-target agents, inhibiting key pathological processes such as cholinesterase activity, β-amyloid aggregation, and tau protein hyperphosphorylation. mdpi.comnih.gov The fused ring system of quinazoline allows for the design of molecules that can interact with multiple targets involved in the complex pathophysiology of AD. mdpi.com

Anti-inflammatory and Analgesic Agents: The quinazoline nucleus is a known pharmacophore for anti-inflammatory and analgesic activities. researchgate.net Certain derivatives have shown potent inhibitory effects on inflammatory mediators, and ongoing research is focused on developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles. mdpi.com

Antiviral and Antiparasitic Agents: The global health challenges posed by viral and parasitic infections necessitate the discovery of new therapeutic agents. Quinazoline derivatives have demonstrated promising activity against a range of viruses and parasites, and this remains an active area of research. mdpi.com

Targeted Cancer Therapy: Beyond traditional chemotherapy, quinazoline derivatives are at the forefront of targeted cancer therapy. They have been successfully developed as inhibitors of specific molecular targets that drive cancer progression, such as dihydrofolate reductase, breast cancer resistant protein, and poly-(ADP-ribose)-polymerase. nih.gov The 4-anilinoquinazoline (B1210976) moiety is a key structural feature in many of these targeted agents. nih.gov

Therapeutic AreaMechanism of Action / Rationale
Neurodegenerative Diseases (e.g., Alzheimer's)Multi-target inhibition of cholinesterases, β-amyloid aggregation, and tau protein hyperphosphorylation. mdpi.comnih.gov
Inflammation and PainInhibition of inflammatory mediators. researchgate.net
Viral and Parasitic InfectionsBroad-spectrum antiviral and antiparasitic activity. mdpi.com
Targeted Cancer TherapyInhibition of specific molecular targets like dihydrofolate reductase and poly-(ADP-ribose)-polymerase. nih.gov

Advancements in Synthetic Methodologies for Complex Quinazoline Structures

The synthesis of novel quinazoline derivatives with enhanced potency and selectivity requires the continuous development of innovative and efficient synthetic methods. Modern organic synthesis is moving towards more sustainable and atom-economical approaches, and the synthesis of quinazolines is no exception.

Key areas of advancement include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become indispensable tools for the synthesis of functionalized quinazolines. ujpronline.comujpronline.com These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the quinazoline core. nih.gov For instance, palladium-catalyzed cyclization methods have been developed for the synthesis of fused quinazolinone derivatives. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ujpronline.comnih.gov The application of microwave-assisted synthesis has significantly streamlined the preparation of various quinazoline and quinazolinone libraries. nih.gov

One-Pot and Multi-Component Reactions: One-pot and multi-component reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. ujpronline.comujpronline.com These approaches reduce the number of purification steps, save time and resources, and are environmentally friendly. A three-component, one-pot methodology for the synthesis of highly substituted quinazoline derivatives has been described, utilizing an iodine-catalyzed reaction of substituted benzaldehydes with substituted o-aminoarylketones in the presence of ammonium (B1175870) acetate. nih.gov

Flow Chemistry: The use of continuous flow reactors for the synthesis of quinazolines offers several advantages, including improved reaction control, enhanced safety, and facile scalability. This technology is particularly well-suited for the production of pharmaceutical intermediates and active pharmaceutical ingredients.

Synthetic MethodologyKey FeaturesAdvantages
Metal-Catalyzed Cross-CouplingUse of palladium or copper catalysts to form C-C and C-N bonds. ujpronline.comujpronline.comHigh efficiency and versatility in introducing diverse substituents. nih.gov
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate reactions. ujpronline.comnih.govReduced reaction times, higher yields, and improved reaction purity. nih.gov
One-Pot/Multi-Component ReactionsCombination of multiple reaction steps in a single vessel. ujpronline.comujpronline.comIncreased efficiency, reduced waste, and simplified procedures. nih.gov
Flow ChemistryUse of continuous flow reactors for synthesis.Enhanced reaction control, improved safety, and scalability.

Q & A

Q. What are the optimal synthetic routes for 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, intermediates like 2-(3-methylphenyl)quinazolin-4(3H)-one can be synthesized via refluxing 3-methylbenzamide with anthranilic acid derivatives in DMSO, followed by nucleophilic substitution with 4-methoxyphenol under basic conditions . Key intermediates are characterized using:

  • Melting point analysis (e.g., sharp melting points between 141–143°C indicate purity) .
  • 1H/13C NMR spectroscopy to confirm substitution patterns (e.g., δ 3.86 ppm for methoxy protons) .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H NMR : Identifies aromatic proton environments (e.g., split signals for 3-methylphenyl substituents) and methoxy groups (singlet at δ ~3.8 ppm) .
  • FT-IR : Confirms C-O-C (1250–1150 cm⁻¹) and quinazoline ring vibrations (1600–1500 cm⁻¹) .
  • X-ray crystallography : Resolves 3D molecular packing and dihedral angles between substituents (e.g., 4-methoxyphenoxy vs. quinazoline plane) .

Q. How can researchers optimize reaction yields for this quinazoline derivative?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution efficiency for phenoxy groups .
  • Catalyst use : Base catalysts (e.g., K₂CO₃) improve deprotonation of phenolic intermediates .
  • Temperature control : Reflux (100–120°C) ensures complete cyclization, while ice-water quenching prevents side reactions .

Advanced Research Questions

Q. How can computational methods like DFT predict the electrochemical behavior of this quinazoline derivative?

Density Functional Theory (DFT) simulations model redox-active sites by calculating:

  • HOMO-LUMO gaps : Predict electron transfer tendencies (e.g., ferrocenyl-substituted analogues show HOMO localized on the quinazoline ring) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for interaction studies .
  • Validation : Compare computed redox potentials (e.g., -0.45 V vs. Ag/AgCl) with cyclic voltammetry data .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Use IC₅₀ values to normalize cytotoxicity assays (e.g., discrepancies in tubulin polymerization inhibition may arise from varying cell lines) .
  • Structural analogs : Compare activity trends (e.g., 3-methylphenyl vs. 4-fluorophenyl substituents) to isolate pharmacophores .
  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IntechOpen resources) to identify consensus mechanisms .

Q. How do substituent variations (e.g., methoxy vs. methyl groups) affect the compound’s biological activity?

  • 3-Methylphenyl : Enhances lipophilicity (logP > 3.5), improving membrane permeability .
  • 4-Methoxyphenoxy : Introduces hydrogen-bonding capacity (e.g., interactions with kinase ATP-binding pockets) .
  • SAR studies : Replace methoxy with electron-withdrawing groups (e.g., nitro) to assess activity shifts .

Q. What are the challenges in characterizing degradation products under physiological conditions?

  • LC-MS/MS : Identifies hydrolyzed metabolites (e.g., cleavage of the quinazoline ring at pH 7.4) .
  • Stability assays : Monitor degradation kinetics in simulated gastric fluid (SGF) vs. phosphate buffer .
  • Crystallographic defects : Amorphous byproducts may require synchrotron XRD for structural resolution .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 65% vs. 40%)?

  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation .
  • Purification methods : Compare column chromatography vs. recrystallization efficiency .
  • Reagent quality : Hydrazide impurities (e.g., 2,4-dichlorophenoxyacetic acid derivatives) may suppress yields .

Q. Why do biological assays show variable IC₅₀ values for similar quinazoline derivatives?

  • Assay conditions : Varying ATP concentrations in kinase assays alter inhibition potency .
  • Cell line variability : P-glycoprotein expression affects intracellular accumulation .
  • Solubility limits : DMSO concentration >1% may induce cytotoxicity artifacts .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldCharacterizationRef
CyclizationDMSO, 18h reflux65%MP: 141–143°C, 1H NMR
Substitution4-Methoxyphenol, K₂CO₃72%FT-IR, HRMS

Q. Table 2: Computational vs. Experimental Redox Data

ParameterDFT PredictionExperimental (CV)
E₁/₂ (V)-0.43-0.45 ± 0.02

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.